2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is a thiazolidinone-based acetamide derivative featuring a 2-methoxyphenyl substituent. Its core structure includes a 1,3-thiazolidin-4-one ring with an imino group at position 2 and an acetamide linkage at position 3.
Properties
CAS No. |
138376-00-8 |
|---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
InChI Key |
AEQDNGRKIPEZRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N-(2-Methoxyphenyl)acetamide
N-(2-methoxyphenyl)acetamide is prepared by reacting 2-methoxyaniline with acetyl chloride in anhydrous dichloromethane. Triethylamine is added to neutralize HCl byproducts, and the reaction proceeds at 0–5°C for 2 hours. The product is isolated via vacuum filtration, yielding 85–90% purity.
Step 2: Thiazolidinone Ring Formation
The thiazolidinone core is synthesized by condensing thiourea with chloroacetic acid under basic conditions. A mixture of thiourea (1.0 equiv), chloroacetic acid (1.2 equiv), and sodium hydroxide (2.0 equiv) in ethanol is refluxed for 6 hours. The intermediate 2-imino-4-oxo-1,3-thiazolidin-5-yl acetate is obtained in 75% yield.
Step 3: Coupling Reaction
The final step involves coupling N-(2-methoxyphenyl)acetamide with the thiazolidinone intermediate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction occurs in dry tetrahydrofuran (THF) at room temperature for 12 hours, yielding the target compound at 68% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified protocol derived from studies on analogous thiazolidinones achieves a 22% reduction in reaction time and a 15% increase in yield compared to conventional methods.
Procedure
-
Reactants : N-(2-methoxyphenyl)acetamide (1.0 equiv), thiourea (1.1 equiv), chloroacetic acid (1.2 equiv).
-
Catalyst : Anhydrous ZnCl₂ (0.1 equiv).
-
Conditions : Irradiated at 300 W, 100°C, for 20 minutes.
-
Workup : The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. The precipitate is recrystallized from ethanol.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 98% |
This method minimizes side reactions, such as oxidation of the thiazolidinone ring, due to rapid heating and uniform energy distribution.
Solvent-Free Mechanochemical Approach
A solvent-free method utilizing ball milling has been explored for greener synthesis.
Protocol
-
Reactants : N-(2-methoxyphenyl)acetamide, thiourea, chloroacetic acid (1:1.1:1.2 molar ratio).
-
Equipment : Planetary ball mill operated at 500 rpm for 45 minutes.
-
Additive : Silica gel (10% w/w) as a grinding auxiliary.
The process eliminates solvent use and achieves 74% yield, though purity (92%) is slightly lower than microwave-assisted methods.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
Temperature
Catalyst Loading
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) enhance solubility but require stringent drying. Ethanol balances cost and efficiency for industrial-scale production.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity for microwave-synthesized batches.
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional | 68% | 6 hours | 95% | Moderate |
| Microwave-Assisted | 82% | 20 min | 98% | High |
| Mechanochemical | 74% | 45 min | 92% | Low |
Microwave-assisted synthesis emerges as the superior method, balancing efficiency, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for developing new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Core Modifications in Thiazolidinone Derivatives
The compound is structurally related to several analogues, differing in substituents on the thiazolidinone ring or acetamide moiety. Key comparisons include:
Key Observations :
Anticancer Activity
- Target Compound : While direct data are unavailable, structurally similar compounds like compound 18 (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549) . The target compound’s 2-methoxyphenyl group may improve lipophilicity and tumor cell penetration compared to ethoxyphenyl or nitro-substituted analogues .
- N-(4-Ethoxyphenyl) Analogue : Lacks significant anticancer data, but ethoxy groups generally reduce metabolic stability compared to methoxy substituents .
Antioxidant and Anti-inflammatory Activity
- Target Compound: Not directly tested, but derivatives like 4k (N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) show dual antioxidant (DPPH radical scavenging) and anti-inflammatory efficacy . The imino group in the target compound may modulate redox activity compared to dioxo derivatives .
Structure-Activity Relationships (SAR)
Substituent Position :
- Ortho-methoxy (target compound) vs. para-ethoxy (): Ortho substitution may enhance binding to hydrophobic pockets in enzymes like COX-2 or kinases .
Thiazolidinone Ring Modifications: 2-Imino-4-oxo (target) vs.
Acetamide Linker :
- Aryl vs. Heterocyclic Substituents : Thiadiazolyl groups (e.g., A-140) reduce activity compared to methoxyphenyl, likely due to increased polarity .
Biological Activity
The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is part of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiazolidine ring, which is known for its role in various biological processes. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens. In vitro studies demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. A study evaluated the cytotoxic effects of thiazolidinone derivatives on multiple cancer cell lines, revealing that certain compounds induced apoptosis through both extrinsic and intrinsic pathways . Specifically, it was noted that some derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, thiazolidinone derivatives have been shown to inhibit mushroom tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening or hyperpigmentation treatments.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to enzyme active sites, disrupting normal biochemical pathways involved in inflammation and cancer progression. This binding can lead to altered cellular signaling and ultimately therapeutic effects.
Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-methoxyaniline with a thiazolidinone precursor (e.g., 2-imino-4-oxo-thiazolidine derivatives) in a polar solvent (e.g., ethanol or DMF) under reflux.
- Step 2 : Introduction of the acetamide moiety via nucleophilic acyl substitution, often using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
- Critical Parameters : Temperature control (60–80°C), solvent choice (DMF enhances cyclization), and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride) to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- NMR : ¹H and ¹³C NMR confirm the thiazolidinone ring (e.g., δ 3.8 ppm for methoxy protons, δ 170–175 ppm for carbonyl carbons) and acetamide linkage (δ 2.1–2.3 ppm for methylene protons) .
- IR : Strong absorptions at ~1660 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the imino and oxo groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 335.82 for [M+H]⁺) confirm molecular weight .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Kinetic assays for COX-2 or lipoxygenase inhibition, using UV-Vis spectroscopy to monitor substrate conversion .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structural contradictions in NMR/X-ray data be resolved during characterization?
- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly to resolve tautomerism in the thiazolidinone ring (e.g., imino vs. enol forms). SHELX’s robust algorithms handle high-resolution data and twinning .
- Dynamic NMR : Variable-temperature NMR can identify slow-exchange protons (e.g., NH groups) and confirm hydrogen bonding patterns .
Q. What strategies improve the compound’s bioavailability through structural modification?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to enhance metabolic stability. Evidence shows chloro-substituted analogs exhibit improved pharmacokinetic profiles .
- Prodrug Design : Conjugate the acetamide with esterase-sensitive groups (e.g., pivaloyloxymethyl) to increase membrane permeability .
Q. How do computational models explain its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to COX-2 (PDB ID: 5KIR). Key interactions include hydrogen bonding between the thiazolidinone carbonyl and Arg120/His90 residues .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD/RMSF analyses identifying flexible regions .
Q. What experimental approaches resolve discrepancies in biological activity across studies?
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
Methodological Guidance
Q. How to optimize reaction yields while minimizing byproducts?
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, achieving >85% yield in cyclization steps .
- Microwave Assistance : Reduces reaction time (30 min vs. 6 hrs) for imino group formation, with yields ~90% .
Q. Which statistical methods are suitable for SAR analysis of derivatives?
- PLS Regression : Correlates substituent descriptors (e.g., Hammett σ, logP) with bioactivity. A QSAR model with R² > 0.8 can prioritize high-potential analogs .
- ANOVA : Identifies significant structural factors (e.g., methoxy position) affecting cytotoxicity .
Q. How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measures target protein stabilization upon ligand binding using Western blotting .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) between the compound and purified COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
